5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine
Overview
Description
5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine is a chemical compound with the CAS Number: 1257535-16-2 . It has a molecular weight of 271.04 . It is a solid at ambient temperature .
Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 271.04 .Scientific Research Applications
Aryne Route to Naphthalenes
One application of 5-Bromo-3-(trifluoromethoxy)benzene derivatives in scientific research involves the generation of arynes, intermediates in organic synthesis. Schlosser and Castagnetti (2001) discussed how treatment of 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) leads to various phenyllithium intermediates. These intermediates can undergo further reactions to produce naphthalene derivatives through [4+2] cycloaddition reactions, acid-catalyzed isomerizations, or bromination, demonstrating a versatile pathway for the synthesis of complex organic structures from simple starting materials Schlosser & Castagnetti, 2001.
Organometallic Synthesis
Porwisiak and Schlosser (1996) explored the use of 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound closely related to 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine, as a starting material for organometallic synthesis. Their work demonstrated the preparation of synthetically useful reactions through intermediates such as phenylmagnesium, phenyllithium, and phenylcopper, highlighting the utility of bromo-trifluoromethyl benzene derivatives in the synthesis of organometallic compounds Porwisiak & Schlosser, 1996.
Luminescent Sensing of Nitroaromatic Explosives
Xiang and Cao (2012) synthesized porous luminescent covalent-organic polymers (COPs) through self-polycondensation involving bromophenyl derivatives similar to this compound. These COPs exhibited high sensitivity and selectivity for detecting nitroaromatic explosives, such as picric acid and 2,4,6-trinitrotoluene (TNT), demonstrating the potential of bromo-trifluoromethoxy benzene derivatives in the development of materials for safety and security applications Xiang & Cao, 2012.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P271;P260;P280, suggesting that use should be in well-ventilated areas, exposure to dust or aerosols should be avoided, and protective gloves/eye protection/face protection should be worn .
Properties
IUPAC Name |
5-bromo-3-(trifluoromethoxy)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEPQWQPPUMGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234109 | |
Record name | 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-16-2 | |
Record name | 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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